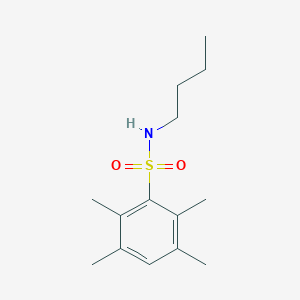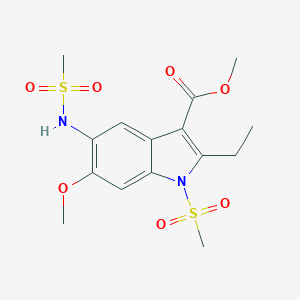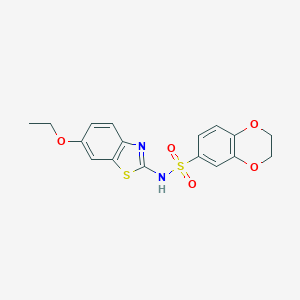![molecular formula C26H26N2O4 B257484 (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B257484.png)
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a chemical compound that belongs to the family of pyrrolidine-2,3-dione derivatives. It is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research.
Scientific Research Applications
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione has been extensively studied for its potential applications in the field of scientific research. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
Mechanism of Action
The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione in lab experiments is its potential as a fluorescent probe for the detection of biological molecules. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione. One direction is the further exploration of its anti-inflammatory, anticancer, and antiviral properties. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the potential use of this compound as a fluorescent probe for the detection of biological molecules could be further investigated.
Synthesis Methods
The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex process that involves several steps. The initial step involves the reaction of 2-hydroxy-1-naphthaldehyde with dimethylamino propylamine to form a Schiff base. The Schiff base is then reacted with ethyl acetoacetate to form the pyrrolidine-2,3-dione derivative. The final step involves the reduction of the double bond in the pyrrolidine ring to form the this compound.
properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O4/c1-27(2)15-8-16-28-22(18-10-4-3-5-11-18)21(25(31)26(28)32)24(30)20-14-13-17-9-6-7-12-19(17)23(20)29/h3-7,9-14,22,29-30H,8,15-16H2,1-2H3/b24-21+ |
InChI Key |
HAJBSOSBZLODNU-DARPEHSRSA-N |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=C(C3=CC=CC=C3C=C2)O)\O)/C(=O)C1=O)C4=CC=CC=C4 |
SMILES |
CN(C)CCCN1C(C(=C(C2=C(C3=CC=CC=C3C=C2)O)O)C(=O)C1=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=C(C3=CC=CC=C3C=C2)O)O)C(=O)C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)
![methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)


![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)